![molecular formula C33H34N6O6 B1668253 Candesartan cilexetil CAS No. 145040-37-5](/img/structure/B1668253.png)
Candesartan cilexetil
Descripción general
Descripción
Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) and heart failure . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .
Synthesis Analysis
Candesartan cilexetil is synthesized through a novel and convergent synthetic route . The key intermediate in the synthesis is methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate .Molecular Structure Analysis
The molecular formula of Candesartan cilexetil is C33H34N6O6 . It is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . The prodrug is cleaved by esterases within the intestine to liberate the active molecule .Chemical Reactions Analysis
Candesartan cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The prodrug is metabolized into candesartan, which blocks the receptors AT1 for angiotensin II, decreasing the blood pressure levels .Physical And Chemical Properties Analysis
Candesartan cilexetil has a molecular weight of 610.7 g/mol . Its solubility is pH-dependent, and it is classified as a Biopharmaceutic Classification System (BCS) class II drug .Aplicaciones Científicas De Investigación
Treatment of Hypertension
Candesartan cilexetil is widely used in the treatment of hypertension. It works by blocking the angiotensin II receptor, which helps to relax and widen blood vessels, thereby lowering blood pressure .
Management of Heart Failure
Candesartan cilexetil is also used in the management of heart failure. It helps to reduce the strain on the heart and improve its efficiency, thereby reducing the symptoms of heart failure .
Delaying Progression of Diabetic Nephropathy
Candesartan cilexetil may be used as a first-line agent to delay the progression of diabetic nephropathy. It helps to protect the kidneys from the damaging effects of diabetes .
Use in Nanoemulsions
Research has been conducted into the use of Candesartan cilexetil in nanoemulsions. These nanoemulsions can improve the solubility, dissolution, and stability of the drug, potentially enhancing its effectiveness .
Use in Solid Lipid Nanoparticles
Candesartan cilexetil has been successfully developed into solid lipid nanoparticles. This form of the drug has been shown to significantly improve oral bioavailability, making it more effective .
Antibacterial Activity
Recent studies have shown that Candesartan cilexetil exhibits notable antibacterial activity against both E. faecalis and Enterococcus faecium. This suggests potential for the drug to be used in the treatment of bacterial infections .
In Vitro-In Vivo Correlation
Research has been conducted to develop an in vitro-in vivo correlation for immediate release Candesartan cilexetil formulations. This could be used to reduce failures in future bioequivalence studies .
Coronary Heart Diseases
Candesartan cilexetil is used in the management of many coronary heart diseases. It helps to relax and widen blood vessels, improving blood flow to the heart .
Mecanismo De Acción
Target of Action
Candesartan cilexetil is an angiotensin receptor blocker (ARB) that primarily targets the type-1 angiotensin II receptor (AT1) subtype . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Mode of Action
Candesartan cilexetil is a prodrug, which means it is inactive in its original form. It is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . Candesartan competes with angiotensin II for binding to the AT1 receptor . By blocking the binding of angiotensin II, candesartan prevents the vasoconstriction and aldosterone-secreting effects of angiotensin II . This antagonism of the RAAS leads to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by candesartan is the RAAS. Angiotensin II, a key component of this system, acts as a vasoconstrictor and stimulates the release of aldosterone, leading to sodium and water reabsorption and an increase in blood pressure . By blocking the AT1 receptor, candesartan inhibits these actions, thereby lowering blood pressure .
Pharmacokinetics
Candesartan cilexetil is rapidly and completely converted to candesartan during absorption from the gastrointestinal tract . It has a high plasma protein binding of more than 99% . The metabolism of candesartan is minor, and it is excreted via feces (67%) and urine (33%; 26% as unchanged drug) . The total body clearance is 0.37 mL/minute/kg, and renal clearance is 0.19 mL/minute/kg .
Result of Action
The primary result of candesartan’s action is a reduction in blood pressure. By blocking the AT1 receptor, candesartan prevents the vasoconstriction and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and an increase in the supply of blood and oxygen to the heart .
Action Environment
The environmental risk of candesartan is predicted to be insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.9 x 10-3 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSNRCGJFBJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020239 | |
Record name | Candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion. | |
Record name | Candesartan cilexetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Candesartan cilexetil | |
CAS RN |
145040-37-5 | |
Record name | Candesartan cilexetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Candesartan cilexetil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Candesartan cilexetil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Candesartan cilexetil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Candesartan Cilexetil?
A1: Candesartan Cilexetil is a prodrug that is rapidly and completely metabolized to Candesartan in the gastrointestinal tract. Candesartan acts as a potent, long-acting, and selective antagonist of the Angiotensin II type 1 (AT1) receptor. [, , ]
Q2: How does Candesartan interact with the AT1 receptor?
A2: Candesartan demonstrates high binding affinity for the AT1 receptor and slow dissociation, leading to a sustained blockade of Angiotensin II's effects. [, , , ] In vitro studies show it acts as an insurmountable antagonist, decreasing the maximal responses to Angiotensin II even at high concentrations. []
Q3: What are the downstream consequences of AT1 receptor blockade by Candesartan?
A3: Blocking the AT1 receptor disrupts the Renin-Angiotensin System, resulting in:
- Reduced vasoconstriction: This leads to a decrease in systemic vascular resistance and lower blood pressure. [, , , ]
- Decreased aldosterone synthesis and release: This contributes to the blood pressure-lowering effect. [, ]
- Potential stimulation of AT2 receptor-mediated actions: As Candesartan specifically targets the AT1 receptor, Angiotensin II may exert effects through the unopposed AT2 receptor. These actions, such as growth inhibition and vasodilation, may contribute to the overall therapeutic benefit. []
Q4: What is the molecular formula and weight of Candesartan Cilexetil?
A4: Candesartan Cilexetil has the molecular formula C33H34N6O6 and a molecular weight of 610.67 g/mol. []
Q5: Is there spectroscopic data available for Candesartan Cilexetil?
A5: While the provided research papers primarily focus on the pharmacological aspects of Candesartan Cilexetil, spectroscopic data can be found in drug information resources and databases like PubChem and DrugBank.
Q6: What is the stability profile of Candesartan Cilexetil?
A6: Candesartan Cilexetil is known to be susceptible to hydrolysis, particularly in biological samples like plasma. This hydrolysis leads to the removal of the cilexetil moiety, producing the active Candesartan. []
Q7: What formulation strategies have been investigated to improve the bioavailability of Candesartan Cilexetil?
A7: Research explored various formulation approaches to enhance Candesartan Cilexetil's bioavailability, including:
- Nanoemulsions: These formulations demonstrated improved solubility, increased adhesion to the intestinal wall, and enhanced intestinal absorption, leading to a 3 to 10-fold increase in bioavailability compared to mixed suspensions in rats. []
- Solid dispersions with polyethylene glycol (PEG): Studies demonstrated changes in the drug's physicochemical properties, suggesting improved dissolution and bioavailability. []
- Transfersomes: These novel vesicular carriers showed promising results for enhancing transdermal delivery of Candesartan Cilexetil. []
Q8: What is the rationale for developing liquid formulations of Candesartan Cilexetil?
A8: Liquid formulations, particularly suspensions, are essential for pediatric patients who may have difficulty swallowing tablets. Research demonstrated that the bioavailability of a Candesartan Cilexetil suspension is comparable to that of commercially available tablets. []
Q9: How is Candesartan Cilexetil absorbed and metabolized in the body?
A9: Candesartan Cilexetil is rapidly absorbed following oral administration and undergoes complete hydrolysis to Candesartan during absorption from the gastrointestinal tract. This conversion is primarily mediated by esterases. [, , ]
Q10: Does age affect the pharmacokinetics of Candesartan?
A10: Studies in healthy volunteers showed that both Cmax and AUC of Candesartan were increased in elderly subjects compared to younger subjects after single and repeated doses. This suggests higher exposure in the elderly, but no accumulation was observed with repeated dosing. The half-life of Candesartan was slightly longer in the elderly. []
Q11: What is the duration of action of Candesartan?
A11: Candesartan has a long duration of action, typically around 24 hours, due to its tight binding to and slow dissociation from the AT1 receptor. [, , , , ] This allows for once-daily dosing.
Q12: Does Candesartan Cilexetil affect the levels of renin, angiotensin, and aldosterone?
A12: Yes, as expected with an AT1 receptor blocker, Candesartan Cilexetil leads to:
- Increased plasma renin activity [, , ]
- Increased plasma angiotensin II concentrations [, ]
- Decreased aldosterone levels [, , ]
Q13: Are there any known drug interactions with Candesartan Cilexetil?
A13: Studies investigated potential pharmacokinetic interactions with various drugs:
- No clinically significant interactions: Nifedipine, glibenclamide, digoxin, oral contraceptives []
- Minor interaction: Slight decrease in hydrochlorothiazide AUC, but within bioequivalence limits. []
- Slight increase in Candesartan bioavailability: Observed with hydrochlorothiazide co-administration, but not considered clinically relevant. []
- Slight decrease in warfarin trough concentration: No significant effect on prothrombin time. []
Q14: How does the pharmacodynamic profile of Candesartan Cilexetil compare to other AT1 receptor blockers like Losartan?
A14: Studies suggest that Candesartan Cilexetil, at a dose of 16 mg, may provide a greater antihypertensive effect compared to Losartan 50 mg, possibly due to differences in their pharmacokinetic and pharmacodynamic interactions. [, , ] Candesartan also appears to have a longer duration of action compared to Losartan. []
Q15: What are the primary clinical applications of Candesartan Cilexetil?
A15: Candesartan Cilexetil is primarily indicated for:
- Hypertension: Treatment of various grades of hypertension, either as monotherapy or in combination with other antihypertensive agents. [, , , , , , , ]
- Chronic heart failure: Management of CHF in patients with impaired left ventricular systolic function. [, ]
Q16: What is the evidence supporting the use of Candesartan Cilexetil in chronic heart failure?
A16: The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program provided evidence that Candesartan Cilexetil can reduce morbidity and mortality in CHF patients with reduced LVEF (≤40%). [] Benefits were observed both as an alternative to ACE inhibitors and as an add-on to existing therapy. [, ]
Q17: Does Candesartan Cilexetil offer any advantages over other antihypertensive agents?
A17: Candesartan Cilexetil offers several potential advantages:
- Once-daily dosing: Its long duration of action allows for convenient once-daily administration, potentially improving patient compliance. [, , , ]
- Good tolerability profile: Studies consistently report a favorable tolerability profile, with a low incidence of adverse events similar to placebo, and no evidence of dose-dependent adverse effects. [, , , , , , , ]
- Potential for renal protection: Evidence suggests Candesartan Cilexetil can reduce microalbuminuria in patients with hypertension and type II diabetes, indicating a potential benefit in delaying the progression of diabetic nephropathy. [, ]
- Low risk of cough: Unlike ACE inhibitors, Candesartan Cilexetil is not associated with a dry cough, a common side effect that can lead to treatment discontinuation. []
Q18: Has Candesartan Cilexetil been studied for its effects on exercise tolerance in heart failure patients?
A18: Yes, a study demonstrated that Candesartan Cilexetil treatment led to significant improvements in exercise tolerance, as measured by increased exercise time, in patients with CHF. []
Q19: Are there any biomarkers associated with Candesartan Cilexetil treatment?
A19: While the research provided doesn't directly address specific biomarkers for treatment efficacy, it does highlight that Candesartan Cilexetil treatment impacts:
- Plasma renin activity: Increases with treatment [, , ]
- Plasma Angiotensin II levels: Increases with treatment [, ]
- Plasma aldosterone levels: Decreases with treatment [, , ]
- Urinary podocyte count: Decreases in patients with IgA nephropathy, suggesting a potential marker for disease activity and treatment response. []
Q20: What are potential future research directions for Candesartan Cilexetil?
A20: Future research on Candesartan Cilexetil could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.